

Physical and chemical properties of 5'-Amino-5'-deoxyuridine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5'-Amino-5'-deoxyuridine

Cat. No.: B1248457

[Get Quote](#)

An In-Depth Technical Guide to 5'-Amino-5'-deoxyuridine

Abstract

5'-Amino-5'-deoxyuridine is a synthetically modified pyrimidine nucleoside analog of uridine, distinguished by the substitution of the 5'-hydroxyl group with a primary amino group. This modification confers unique chemical properties, making it a valuable building block in nucleic acid chemistry and drug development. Its primary amino group allows for a wide range of chemical conjugations, enabling the synthesis of modified oligonucleotides for therapeutic and diagnostic applications. This guide provides a comprehensive overview of the physical and chemical properties, synthesis, and biological applications of **5'-Amino-5'-deoxyuridine**, intended for researchers in medicinal chemistry, molecular biology, and drug discovery.

Chemical and Physical Properties

5'-Amino-5'-deoxyuridine is typically a white crystalline powder. The introduction of the amino group at the 5' position significantly alters the molecule's polarity and reactivity compared to its parent nucleoside, deoxyuridine.

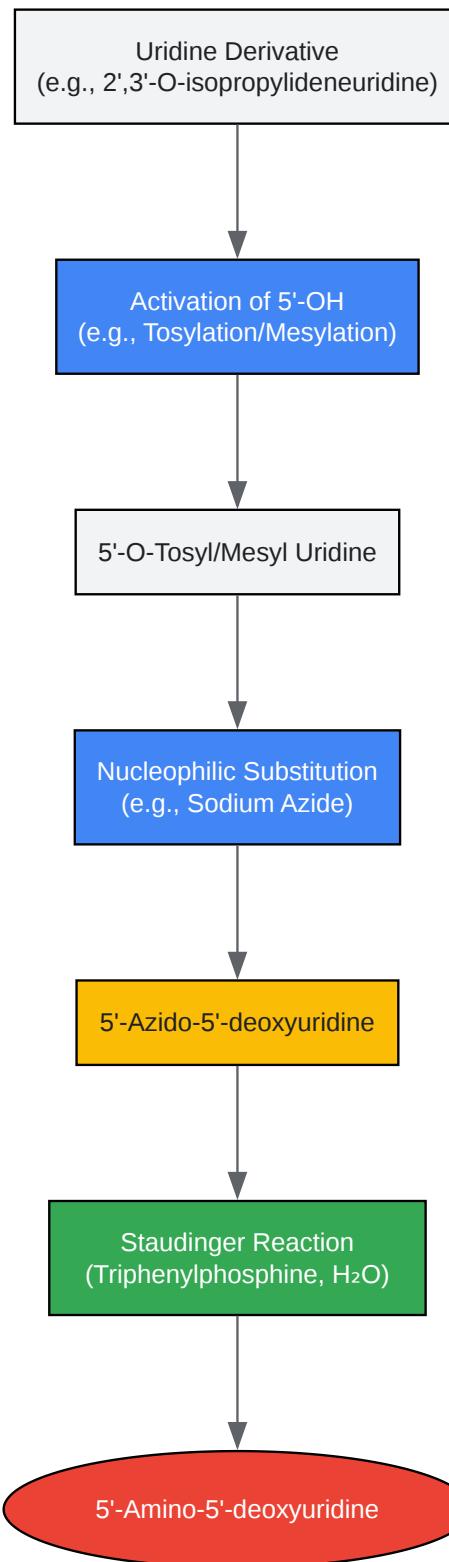
Structural and Physicochemical Data

The key quantitative properties of **5'-Amino-5'-deoxyuridine** are summarized in the table below.

Property	Value	Reference
IUPAC Name	1-[(2R,3R,4S,5R)-5-(aminomethyl)-3,4-dihydroxyoxolan-2-yl]pyrimidine-2,4-dione	[1]
Molecular Formula	C ₉ H ₁₃ N ₃ O ₅	[1]
Molecular Weight	243.22 g/mol	[1]
Exact Mass	243.08552052 Da	[1]
CAS Number	34718-92-8	[1]
Appearance	White crystalline powder	[2]
Solubility	Soluble in water and polar organic solvents.	[2]
Hydrogen Bond Donors	4	[1]
Hydrogen Bond Acceptors	6	[1]
Rotatable Bond Count	2	[1]
XLogP3	-2.2	[1]

Stability and Reactivity

5'-Amino-5'-deoxyuridine is generally stable under standard physiological conditions. However, it may undergo degradation at extreme pH values or elevated temperatures^[2]. The primary amino group is a potent nucleophile, making the molecule reactive towards various electrophiles. This reactivity is fundamental to its utility, allowing for conjugation with molecules such as fluorophores, biotin, or other labels for the creation of molecular probes^[2].


Synthesis and Experimental Protocols

The synthesis of **5'-Amino-5'-deoxyuridine** is most efficiently achieved through the reduction of a 5'-azido intermediate. This method is preferred as it avoids harsh conditions that could compromise the integrity of the nucleoside structure.

Synthetic Workflow

The general pathway involves the conversion of the 5'-hydroxyl group of a protected uridine derivative into a good leaving group, followed by nucleophilic substitution with an azide salt, and finally, reduction of the azide to the primary amine.

Synthesis of 5'-Amino-5'-deoxyuridine

[Click to download full resolution via product page](#)

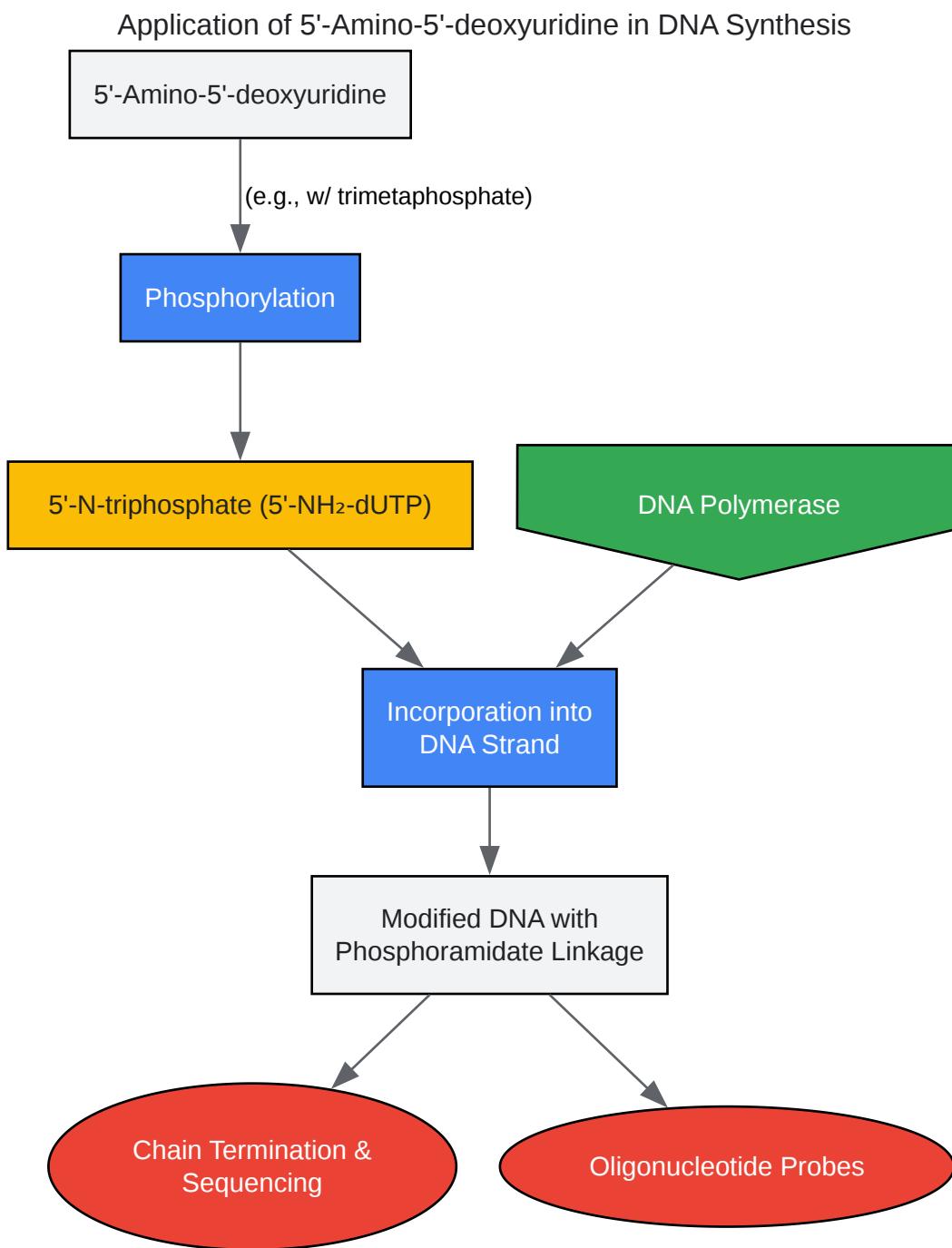
Caption: A generalized workflow for the chemical synthesis of **5'-Amino-5'-deoxyuridine**.

Experimental Protocol: Staudinger Reduction of 5'-Azido-5'-deoxyuridine

This protocol describes the reduction of the 5'-azido intermediate to the final 5'-amino product, a critical step in its synthesis[2][3].

- **Dissolution:** Dissolve the 5'-azido-5'-deoxyuridine intermediate in a suitable organic solvent (e.g., dioxane or a mixture of aqueous/organic solvents).
- **Addition of Reducing Agent:** Add triphenylphosphine (PPh_3) to the solution in a slight molar excess (e.g., 1.1 to 1.5 equivalents). The reaction is typically performed at room temperature.
- **Reaction Monitoring:** Stir the mixture and monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the starting material is consumed. The reaction involves the formation of an iminophosphorane intermediate.
- **Hydrolysis:** Upon completion, add water to the reaction mixture to hydrolyze the iminophosphorane intermediate, which yields the desired **5'-amino-5'-deoxyuridine** and triphenylphosphine oxide as a byproduct.
- **Purification:** Remove the solvent under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel, to separate the desired amine from triphenylphosphine oxide and any unreacted starting material.
- **Characterization:** Confirm the structure and purity of the final product using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Biological Activity and Applications


5'-Amino-5'-deoxyuridine and its derivatives are valuable tools in genomics, drug discovery, and molecular biology. The primary amino group serves as a chemical handle for further modifications.

Oligonucleotide Synthesis and Modification

A primary application of **5'-Amino-5'-deoxyuridine** is its use as a building block for synthesizing modified oligonucleotides[2]. Once incorporated, the 5'-amino group can be functionalized pre- or post-synthesis to attach various moieties, such as fluorescent dyes or affinity tags. These modified oligonucleotides are employed in diagnostic probes and have potential therapeutic applications in gene therapy[2].

DNA Sequencing and Polymerase Incorporation

5'-Amino-5'-deoxyuridine can be converted to its corresponding 5'-N-triphosphate (5'-NH₂-dUTP). This phosphoramidate analog can be incorporated into a growing DNA strand by DNA polymerases, such as the Klenow fragment of *E. coli* DNA polymerase I[2][3]. The resulting P-N bond is more stable against phosphatase degradation than a standard P-O bond[2]. The incorporation can act as a chain terminator, a principle utilized in some DNA sequencing methodologies[3]. Mild acid treatment can cleave the DNA at the site of the modified nucleotide, generating a sequence ladder[3].

[Click to download full resolution via product page](#)

Caption: Logical workflow for the use of **5'-Amino-5'-deoxyuridine** in enzymatic DNA modification.

Antiviral and Antineoplastic Research

Modified nucleosides, including derivatives of 5'-amino-deoxyuridine, have been investigated for their therapeutic potential. For instance, the related compound 5-(aminomethyl)-2'-deoxyuridine has shown inhibitory activity against the growth of murine Sarcoma 180 and L1210 cancer cell lines[4]. The mechanism often involves the cellular uptake of the nucleoside, phosphorylation by kinases, and subsequent interference with nucleic acid synthesis or function. The 5'-iodo-5'-amino derivative has also been studied for its antiviral activity against herpes simplex virus, which is related to its incorporation into viral DNA[5].

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 5'-Amino-5'-deoxyuridine | C9H13N3O5 | CID 11447886 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Buy 5'-Amino-5'-deoxyuridine (EVT-1581266) | 34718-92-8 [evitachem.com]
- 3. Synthesis and polymerase incorporation of 5'-amino-2',5'-dideoxy-5'-N-triphosphate nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological activities of 5-(hydroxymethyl, azidomethyl, or aminomethyl)-2'-deoxyuridine and related 5'-substituted analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The incorporation of 5-iodo-5'-amino-2',5-dideoxyuridine and 5-iodo-2'-deoxyuridine into herpes simplex virus DNA. Relationship between antiviral activity and effects on DNA structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Physical and chemical properties of 5'-Amino-5'-deoxyuridine]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1248457#physical-and-chemical-properties-of-5-amino-5-deoxyuridine>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com